molecular formula C10H7Cl2N3OS B12039973 2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one

2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one

Cat. No.: B12039973
M. Wt: 288.15 g/mol
InChI Key: RIJKGOXAALFOGI-YIXHJXPBSA-N
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Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C10H7Cl2N3OS

Molecular Weight

288.15 g/mol

IUPAC Name

(2E)-2-[(E)-(2,6-dichlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H7Cl2N3OS/c11-7-2-1-3-8(12)6(7)4-13-15-10-14-9(16)5-17-10/h1-4H,5H2,(H,14,15,16)/b13-4+

InChI Key

RIJKGOXAALFOGI-YIXHJXPBSA-N

Isomeric SMILES

C1C(=O)N/C(=N\N=C\C2=C(C=CC=C2Cl)Cl)/S1

Canonical SMILES

C1C(=O)NC(=NN=CC2=C(C=CC=C2Cl)Cl)S1

Origin of Product

United States

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